molecular formula C11H11BrFNO2 B13618610 4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid

4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid

Katalognummer: B13618610
Molekulargewicht: 288.11 g/mol
InChI-Schlüssel: IGIPMBYVUGFHEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a bromo-fluorophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the bromo-fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-bromo-4-fluoroaniline with a suitable pyrrolidine precursor can yield the desired compound through a series of steps including nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The bromo and fluoro substituents can enhance binding affinity and selectivity towards certain targets .

Eigenschaften

Molekularformel

C11H11BrFNO2

Molekulargewicht

288.11 g/mol

IUPAC-Name

4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11BrFNO2/c12-9-3-6(1-2-10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16)

InChI-Schlüssel

IGIPMBYVUGFHEF-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CN1)C(=O)O)C2=CC(=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.